4-(1,3-Thiazol-2-ylmethyl)pyridine
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Overview
Description
4-(1,3-Thiazol-2-ylmethyl)pyridine is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms, while pyridine is a six-membered ring containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-2-ylmethyl)pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-bromoacetylpyridine with thioamides under basic conditions to form the thiazole ring . Another approach involves the cyclization of thiosemicarbazide derivatives with α-haloketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazol-2-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
4-(1,3-Thiazol-2-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of materials such as dyes, pigments, and sensors
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazol-2-ylmethyl)pyridine varies depending on its application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar biological activities.
Pyridine: Shares the pyridine ring but lacks the thiazole moiety.
Thiazolopyridines: Compounds that combine thiazole and pyridine rings in different configurations.
Uniqueness
4-(1,3-Thiazol-2-ylmethyl)pyridine is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Properties
IUPAC Name |
2-(pyridin-4-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-3-10-4-2-8(1)7-9-11-5-6-12-9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPOOYMAXUVOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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